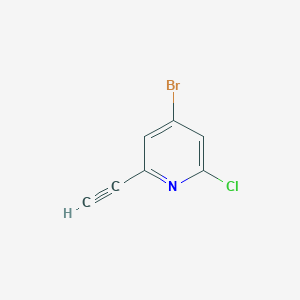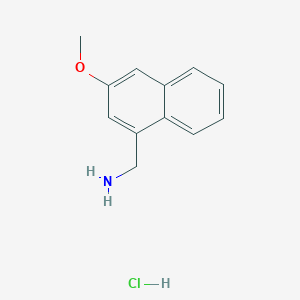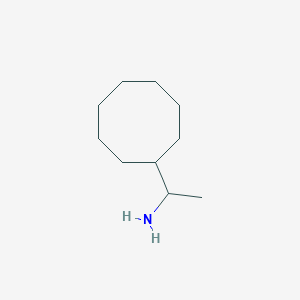
3-Formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylisonicotinic acid: is an organic compound with the molecular formula C7H5NO3 It is a derivative of isonicotinic acid, characterized by the presence of a formyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylisonicotinic acid can be synthesized through several methods. One common approach involves the formylation of isonicotinic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents, catalysts, and purification techniques can also be optimized to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-Carboxyisonicotinic acid.
Reduction: 3-Hydroxymethylisonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Formylisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to isonicotinic acid allows it to interact with enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in the development of anti-tuberculosis agents due to its structural resemblance to isoniazid, a well-known anti-tuberculosis drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 3-formylisonicotinic acid is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in bacterial cell wall synthesis and metabolic processes.
Comparison with Similar Compounds
Isonicotinic acid: A precursor to 3-formylisonicotinic acid, used in the synthesis of various pharmaceuticals.
3-Hydroxymethylisonicotinic acid:
3-Carboxyisonicotinic acid: An oxidation product of this compound, used in the synthesis of coordination compounds.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its structural similarity to isonicotinic acid and its derivatives makes it a valuable compound in the development of new drugs and materials.
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4H,(H,10,11) |
InChI Key |
MJDLPJNGJLBNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)






![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)



